

# Picrasidine Q: A Technical Overview of its Spectroscopic Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Picrasidine Q*

Cat. No.: *B566500*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Picrasidine Q** is a  $\beta$ -carboline alkaloid isolated from the plant *Picrasma quassioides*. This technical guide provides a summary of the available spectroscopic data for **Picrasidine Q**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the difficulty in accessing the full text of the original primary literature, this document presents a compilation of information from various scientific sources. The detailed, quantitative NMR and MS data, as well as specific experimental protocols from the original isolation papers, could not be fully retrieved. However, this guide offers a foundational understanding of the spectroscopic characterization of this compound.

## Spectroscopic Data Summary

The structural elucidation of **Picrasidine Q** relies on a combination of spectroscopic techniques, primarily NMR and MS. While the precise, tabulated data from the original publications by Ohmoto, Koike, and Li was not accessible for this review, the following sections describe the expected data and its significance in structure determination.

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of **Picrasidine Q**.

## Mass Spectrometry Data for Picrasidine Q

Technique	High-Resolution Mass Spectrometry (HRMS)
Expected Ionization Mode	Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB)
Key Information Provided	Precise molecular weight and elemental formula.
Reported Molecular Formula	C <sub>29</sub> H <sub>22</sub> N <sub>4</sub> O <sub>5</sub>
Expected [M+H] <sup>+</sup> (m/z)	Calculated: 507.1668. The experimentally observed value would be reported in the primary literature.

Note: The exact experimental m/z value is critical for confirming the molecular formula and is a key piece of data found in the primary literature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are essential for determining the carbon-hydrogen framework of **Picrasidine Q**. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

### <sup>1</sup>H NMR Data (Expected)

The <sup>1</sup>H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting patterns). A detailed table of expected proton signals would include:

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	(Expected in the $\delta$ 7.0-9.0 ppm region)	(e.g., d, t, dd)	(Typical aromatic couplings)
Methylene/Methine Protons	(Expected in various regions depending on connectivity)	(e.g., s, d, t, m)	(Typical aliphatic couplings)
Methoxy Protons	(Expected as singlets around $\delta$ 3.0-4.0 ppm)	s	N/A
NH Protons	(Variable, often broad singlets)	br s	N/A

#### <sup>13</sup>C NMR Data (Expected)

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Carbonyl Carbons	(Expected in the $\delta$ 160-180 ppm region)
Aromatic/Olefinic Carbons	(Expected in the $\delta$ 100-160 ppm region)
Aliphatic Carbons	(Expected in the $\delta$ 20-60 ppm region)
Methoxy Carbons	(Expected around $\delta$ 50-60 ppm)

Note: The definitive assignment of each proton and carbon signal requires 2D NMR experiments such as COSY, HSQC, and HMBC, which would be detailed in the primary research articles.

## Experimental Protocols

Detailed experimental protocols are fundamental for the replication and verification of scientific findings. The following sections outline the general methodologies expected to be used for the

isolation and spectroscopic analysis of **Picrasidine Q**.

## Isolation and Purification of Picrasidine Q

The isolation of **Picrasidine Q** from *Picrasma quassioides* typically involves the following steps:

- **Extraction:** The dried and powdered plant material (e.g., root bark) is extracted with a suitable organic solvent, such as methanol or ethanol.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.
- **Chromatography:** The alkaloid-rich fraction is further purified using various chromatographic techniques. This often involves multiple steps:
  - **Column Chromatography:** Using silica gel or alumina to achieve initial separation.
  - **High-Performance Liquid Chromatography (HPLC):** Often used for the final purification of the compound to a high degree of purity.

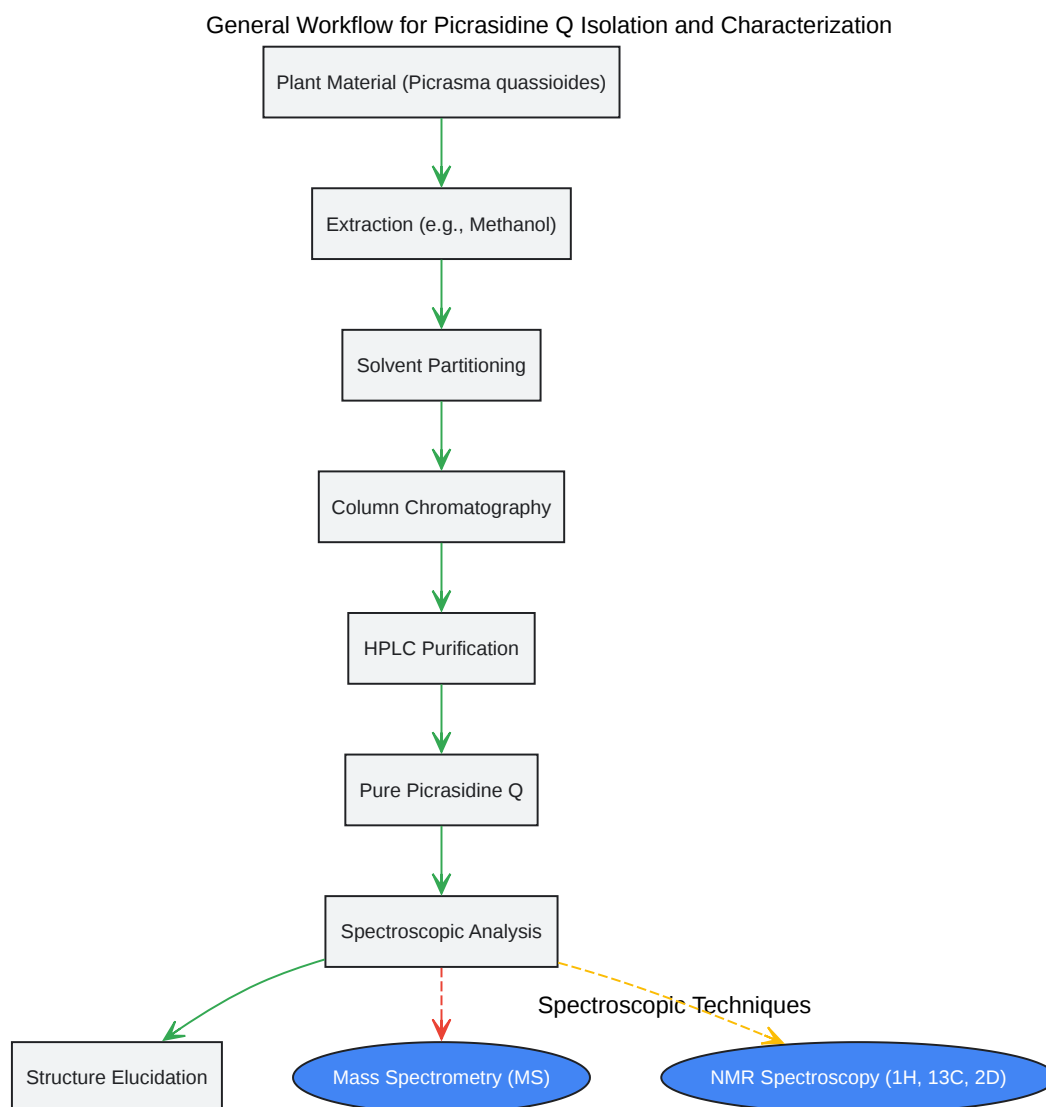
## Spectroscopic Analysis

The purified **Picrasidine Q** is then subjected to spectroscopic analysis for structure elucidation:

- **NMR Spectroscopy:**
  - Samples are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Mass Spectrometry:**
  - High-resolution mass spectra are obtained using an ESI or FAB source coupled to a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

## Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like **Picrasidine Q**.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and characterization of **Picrasidine Q**.

## Conclusion

This technical guide provides an overview of the spectroscopic data and general experimental approaches for the study of **Picrasidine Q**. While the specific quantitative data from the original research could not be included, the information presented here serves as a valuable resource for researchers, scientists, and drug development professionals interested in this natural product. For detailed experimental procedures and complete spectroscopic data, it is highly recommended to consult the primary literature:

- Li, H. Y., Ohmoto, T., Koike, K., et al. (1993). New alkaloids, picrasidines W, X and Y, from *Picrasma quassioides* and X-ray crystallographic analysis of **picrasidine Q**. *Chemical & Pharmaceutical Bulletin*, 41(10), 1807–1811.
- Ohmoto, T., & Koike, K. (1985). Studies on the alkaloids from *Picrasma quassioides* bennet. VI. Structures of picrasidines N, O, and Q. *Chemical & Pharmaceutical Bulletin*, 33(11), 4901–4905.
- To cite this document: BenchChem. [Picrasidine Q: A Technical Overview of its Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b566500#spectroscopic-data-nmr-ms-for-picrasidine-q\]](https://www.benchchem.com/product/b566500#spectroscopic-data-nmr-ms-for-picrasidine-q)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)